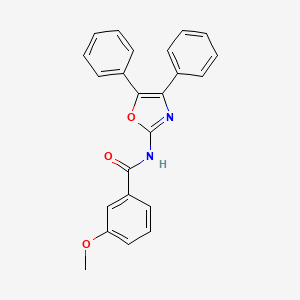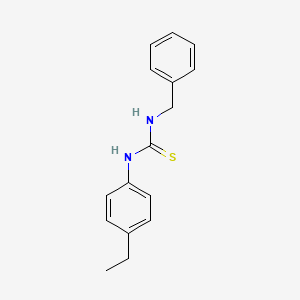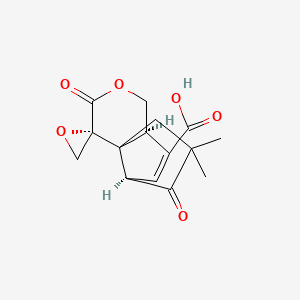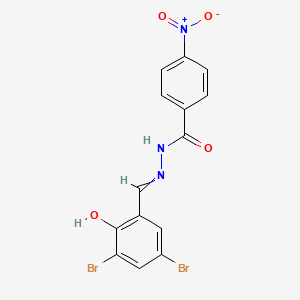
Pyridomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La pyridomycine est un produit naturel doté d’une puissante activité antimycobactérienne, ciblant spécifiquement Mycobacterium tuberculosis. C’est un cyclodepsipeptide produit par la bactérie Streptomyces pyridomyceticus. La pyridomycine a suscité un intérêt considérable en raison de sa capacité à inhiber l’énoyl réductase InhA, une enzyme essentielle dans la biosynthèse des acides mycoliques, qui sont des composants essentiels de la paroi cellulaire mycobactérienne .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La pyridomycine est biosynthétisée par un système hybride de synthétase peptidique non ribosomique (NRPS) et de synthase de polykétide (PKS). La structure cyclique de la pyridomycine est générée par le système hybride NRPS-PKS (PyrE-F-G). La biosynthèse implique l’incorporation de divers acides aminés et cétoacides, suivie de l’étape de cyclisation et de modification .
Méthodes de production industrielle : La production industrielle de pyridomycine implique généralement des procédés de fermentation utilisant Streptomyces pyridomyceticus. L’optimisation des conditions de fermentation, telles que la composition des nutriments, le pH, la température et l’aération, est essentielle pour maximiser le rendement en pyridomycine .
Analyse Des Réactions Chimiques
Types de réactions : La pyridomycine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. La partie acide énolique du système de base de la pyridomycine est un groupe pharmacophore important, et la configuration naturelle de l’hydroxyle en C-10 contribue à sa bioactivité .
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la modification de la pyridomycine comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions spécifiques dépendent de la réaction souhaitée et des groupes fonctionnels impliqués .
Principaux produits formés : Les principaux produits formés à partir des réactions de la pyridomycine comprennent divers analogues avec des modifications dans la partie acide énolique et le groupe hydroxyle en C-10. Ces analogues sont étudiés pour leur bioactivité potentiellement accrue et leur toxicité réduite .
Applications De Recherche Scientifique
La pyridomycine a un large éventail d’applications en recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie.
Chimie : En chimie, la pyridomycine est utilisée comme composé modèle pour étudier la biosynthèse des cyclodepsipeptides et les mécanismes des systèmes hybrides NRPS-PKS .
Biologie : En biologie, la pyridomycine est étudiée pour ses interactions avec diverses enzymes et protéines, en particulier l’énoyl réductase InhA. Elle sert d’outil pour comprendre les mécanismes moléculaires de l’inhibition enzymatique et de la résistance .
Médecine : En médecine, la pyridomycine est explorée comme un agent thérapeutique potentiel pour le traitement de la tuberculose. Sa capacité à inhiber les souches de Mycobacterium tuberculosis résistantes aux médicaments en fait un candidat prometteur pour le développement de médicaments .
Industrie : Dans le secteur industriel, la pyridomycine est utilisée dans le développement de nouveaux antibiotiques et d’agents antimicrobiens. Sa structure unique et son mode d’action fournissent des informations précieuses pour la conception de nouveaux médicaments .
Mécanisme D'action
La pyridomycine exerce ses effets en inhibant l’énoyl réductase InhA de Mycobacterium tuberculosis. Elle agit comme un inhibiteur compétitif du site de liaison du NADH de InhA, bloquant ainsi la synthèse des acides mycoliques, qui sont essentiels à l’intégrité de la paroi cellulaire mycobactérienne. Cette inhibition conduit à la mort des cellules mycobactériennes .
Comparaison Avec Des Composés Similaires
La pyridomycine est unique en sa capacité à inhiber à la fois le cofacteur NADH et les poches de liaison du substrat lipidique de InhA. Ce double mécanisme d’inhibition la distingue d’autres inhibiteurs de InhA, tels que l’isoniazide et l’éthionamide, qui ciblent principalement le site de liaison des lipides .
Composés Similaires :
- Isoniazide
- Éthionamide
- Éthers diphenyliques alkyliques
- Carboxamides de pyrrolidine
- Dérivés de 2-amino-1,3,4-thiadiazole
Le mode de liaison unique de la pyridomycine et son efficacité contre les souches de Mycobacterium tuberculosis résistantes aux médicaments mettent en évidence son potentiel en tant qu’agent thérapeutique précieux dans la lutte contre la tuberculose.
Propriétés
Formule moléculaire |
C27H32N4O8 |
|---|---|
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
N-[(2Z,5R,6S,9S,10R,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C27H32N4O8/c1-5-14(2)23-27(37)38-16(4)20(31-25(35)21-19(32)9-7-11-29-21)24(34)30-18(12-17-8-6-10-28-13-17)22(33)15(3)26(36)39-23/h6-11,13,15-16,18,20,22,32-33H,5,12H2,1-4H3,(H,30,34)(H,31,35)/b23-14-/t15-,16-,18+,20+,22-/m1/s1 |
Clé InChI |
WHIKSLGSXKIHCA-QJJXMMRLSA-N |
SMILES |
CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C |
SMILES isomérique |
CC/C(=C\1/C(=O)O[C@@H]([C@@H](C(=O)N[C@H]([C@@H]([C@H](C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)/C |
SMILES canonique |
CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C |
Synonymes |
pyridomycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-PHENYL-N-[4-(PHENYLFORMAMIDO)BUTYL]PROP-2-ENAMIDE](/img/structure/B1226343.png)

![4-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1226347.png)

![5-amino-3-[3-(methylamino)propyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1226349.png)
![2-[(3Z)-3-(3-acetyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-2-oxoindol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1226351.png)
![2-[[2-[5-(4-Morpholinylsulfonyl)-2-thiophenyl]-1-oxoethyl]amino]-5-phenyl-3-thiophenecarboxamide](/img/structure/B1226352.png)



![4-Chloro-2-[2-hydroxy-3-[[2-methyl-1-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)anilino]propan-2-yl]amino]propoxy]benzonitrile,(Z)-4-ethoxy-4-oxobut-2-enoic acid](/img/structure/B1226362.png)

![1-[2-[(4-Chlorophenyl)thio]-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1226365.png)
![3-(benzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B1226366.png)
